2-Amino-2-(3-ethylcyclohexyl)acetamide
Description
2-Amino-2-(3-ethylcyclohexyl)acetamide is a cyclohexane-based acetamide derivative characterized by a 3-ethyl-substituted cyclohexyl backbone and an acetamide functional group. The compound’s molecular formula is inferred as C₁₀H₂₀N₂O (molecular weight: ~184.28 g/mol), with the ethyl group enhancing lipophilicity compared to its methyl-substituted counterpart .
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
2-amino-2-(3-ethylcyclohexyl)acetamide |
InChI |
InChI=1S/C10H20N2O/c1-2-7-4-3-5-8(6-7)9(11)10(12)13/h7-9H,2-6,11H2,1H3,(H2,12,13) |
InChI Key |
GXARCVSGTRBQPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(C1)C(C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-ethylcyclohexyl)acetamide can be achieved through the cyanoacetylation of amines. This involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Common methods include:
Neat Methods: Stirring the reactants without solvent at room temperature.
Stirring without Solvent at Steam Bath: Stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature.
Fusion: A solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-ethylcyclohexyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and acetamide groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted acetamides .
Scientific Research Applications
2-Amino-2-(3-ethylcyclohexyl)acetamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-ethylcyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . Detailed studies on its exact mechanism are ongoing, and further research is needed to fully elucidate its molecular targets and pathways .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Ethyl vs. Methyl Cyclohexyl Groups : The ethyl substituent in the target compound increases its hydrophobic character compared to the methyl analog (). This may improve blood-brain barrier penetration but reduce aqueous solubility .
- Thiophene and Chlorobenzoyl Moieties : The compound in incorporates a thiophene ring and chlorobenzoyl group, enabling π-π stacking and halogen bonding—features critical for receptor affinity in drug design .
Pharmacological Implications
- Cyclohexyl Acetamides : The cyclohexyl backbone in both the ethyl and methyl analogs provides conformational rigidity, which may enhance selectivity in target binding compared to flexible alkyl chains.
- Heterocyclic Derivatives : The thiophene-containing compound () demonstrates the importance of aromatic systems in modulating bioactivity, a property absent in the purely aliphatic cyclohexyl derivatives.
Biological Activity
2-Amino-2-(3-ethylcyclohexyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Understanding its effects at the molecular level can provide insights into its therapeutic applications, particularly in the modulation of various biological pathways.
- Chemical Formula: C10H17N
- Molecular Weight: 169.25 g/mol
- CAS Number: 1171331-39-7
The biological activity of this compound primarily involves its interaction with specific receptor systems and enzymes. Research indicates that it may act as an allosteric modulator, influencing the activity of proteins involved in critical cellular processes.
Biological Activity Overview
Recent studies have focused on the compound's effects on various biological targets:
-
Protein Methyltransferases:
- The compound has shown potential in inhibiting protein arginine methyltransferase 3 (PRMT3), which is involved in ribosomal maturation and has implications in cancer biology. Inhibition of PRMT3 can lead to reduced tumorigenesis and altered gene expression profiles associated with cancer progression .
-
Dopamine Receptors:
- Preliminary data suggest that this compound may influence dopamine receptor activity, particularly in the context of addiction and neuropsychiatric disorders. Its selective action could modulate dopaminergic signaling pathways, potentially offering therapeutic benefits for conditions like depression and schizophrenia .
- Cell Proliferation:
Data Table: Biological Activity Summary
| Target | Effect | Reference |
|---|---|---|
| PRMT3 | Inhibition (IC50 ~10 nM) | |
| Dopamine Receptors | Modulation of signaling | |
| Cancer Cell Lines | Inhibition of proliferation |
Case Studies
Case Study 1: PRMT3 Inhibition
A study conducted on various analogs of this compound demonstrated significant inhibition of PRMT3 activity, with IC50 values ranging from 10 to 36 nM. This inhibition correlated with reduced expression of genes associated with tumor growth, highlighting its potential as a therapeutic agent in oncology .
Case Study 2: Neuropharmacological Effects
In vivo studies using rodent models indicated that administration of this compound resulted in alterations in behavior consistent with dopaminergic modulation. These findings suggest its potential utility in treating disorders characterized by dopaminergic dysregulation, such as Parkinson's disease and addiction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
